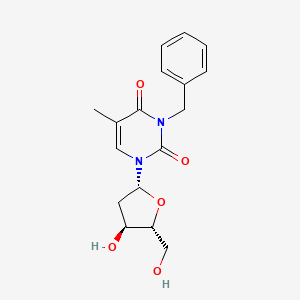

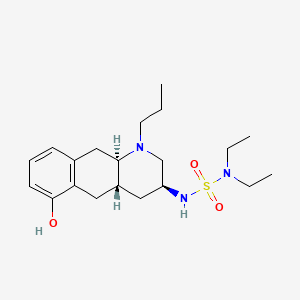

![molecular formula C22H23NS B1230480 (1S,5S)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-8-methyl-8-azabicyclo[3.2.1]octane CAS No. 27574-24-9](/img/structure/B1230480.png)

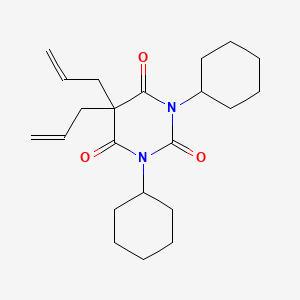

(1S,5S)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-8-methyl-8-azabicyclo[3.2.1]octane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tropatepine is a chemical compound that belongs to the class of tropane alkaloids. It is a synthetic derivative of cocaine and has been extensively studied for its potential use in scientific research. Tropatepine is a potent inhibitor of the dopamine transporter, which makes it a valuable tool for studying the role of dopamine in various physiological and pathological processes.

Wissenschaftliche Forschungsanwendungen

Metabolic and Kinetic Studies

Tropatepine has been investigated for its metabolism and pharmacokinetics. A study by Arnoux et al. (1986) developed a method for determining tropatepine and its metabolites in biological fluids, contributing to understanding its metabolic pathways and pharmacokinetics in rats and humans. This research aids in comprehending how the drug is metabolized and utilized in the body, which is crucial for its application in various medical conditions (Arnoux, Placidi, Aubert, & Cano, 1986).

Parkinsonian Symptomatology

Studies have explored the efficacy of tropatepine in treating Parkinson's disease and post-neuroleptic syndromes. Brion (1982) observed significant improvement in symptoms like tremor and akinesia in a majority of cases treated with tropatepine, highlighting its potential as a therapeutic agent for Parkinsonian symptoms (Brion, 1982).

Antiparkinson Activity

Lambert et al. (1976) conducted a study on 218 patients, showing that tropatepine hydrochloride has notable antiparkinson activity, particularly against neuroleptic-induced extrapyramidal syndrome. This suggests its utility in treating symptoms associated with Parkinson's disease and similar neurological disorders (Lambert, Dachary, Marie, Oulès, Pagot, Sales, & Vauterin, 1976).

Plasma Pharmacokinetics in Healthy Volunteers

Bun et al. (1997) reported on the plasma pharmacokinetics of tropatepine, providing essential data on how the drug behaves in the human body after administration. This information is vital for optimizing dosage and administration schedules for therapeutic use (Bun, Monjanel- Mouterde, Audebert, Vincent du Laurier, Durand, & Cano, 1997).

Correction of Neuroleptic Impregnation Syndrome

A study by Vauterin and Veillon (1975) demonstrated the effectiveness of tropatepine hydrochloride in correcting extrapyramidal effects induced by neuroleptics in acute psychotic states. This further supports its role in managing neurological side effects in psychiatric treatment (Vauterin & Veillon, 1975).

Anticholinergic Drug Impact on Psychosis

Jaussaud et al. (2020) highlighted that at high doses, anticholinergic treatments like tropatepine might exacerbate psychotic episodes. This study underscores the importance of careful dosing and monitoring when using tropatepine, particularly in psychiatric contexts (Jaussaud, Lebain, Tessiot, Dollfus, & Madigand, 2020).

Method for Determining Tropatepine in Biological Fluids

Arnoux and Cano (1985) developed a chromatographic method to determine tropatepine in plasma and urine, contributing to the analytical tools necessary for clinical and pharmacological studies involving tropatepine (Arnoux & Cano, 1985).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of Tropatepine involves the condensation of tropinone with benzyl cyanide followed by reduction and subsequent esterification.", "Starting Materials": [ "Tropinone", "Benzyl cyanide", "Sodium borohydride", "Methanol", "Sulfuric acid", "Ethanol" ], "Reaction": [ "Step 1: Tropinone is reacted with benzyl cyanide in the presence of sulfuric acid to form tropatepine intermediate.", "Step 2: The intermediate is reduced using sodium borohydride in methanol to form tropatepine alcohol.", "Step 3: The alcohol is esterified using ethanol and sulfuric acid to form Tropatepine." ] } | |

CAS-Nummer |

27574-24-9 |

Molekularformel |

C22H23NS |

Molekulargewicht |

333.5 g/mol |

IUPAC-Name |

(1S,5S)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-8-methyl-8-azabicyclo[3.2.1]octane |

InChI |

InChI=1S/C22H23NS/c1-23-17-10-11-18(23)13-16(12-17)22-19-7-3-2-6-15(19)14-24-21-9-5-4-8-20(21)22/h2-9,17-18H,10-14H2,1H3/t17-,18-/m0/s1 |

InChI-Schlüssel |

JOQKFRLFXDPXHX-ROUUACIJSA-N |

Isomerische SMILES |

CN1[C@H]2CC[C@H]1CC(=C3C4=CC=CC=C4CSC5=CC=CC=C53)C2 |

SMILES |

CN1C2CCC1CC(=C3C4=CC=CC=C4CSC5=CC=CC=C53)C2 |

Kanonische SMILES |

CN1C2CCC1CC(=C3C4=CC=CC=C4CSC5=CC=CC=C53)C2 |

Andere CAS-Nummern |

27574-24-9 |

Synonyme |

3-dibenzo(b,e)thiepin-11(6H)-ylidene- 1 alpha H,5 alpha H-tropane Lepticur tropatepine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

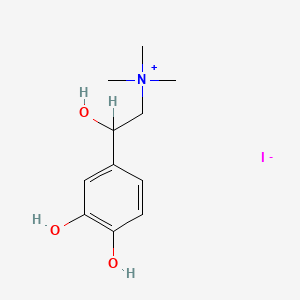

![N-butan-2-yl-4-[4-oxo-3-(phenylmethyl)-2-thiazolidinyl]benzamide](/img/structure/B1230413.png)

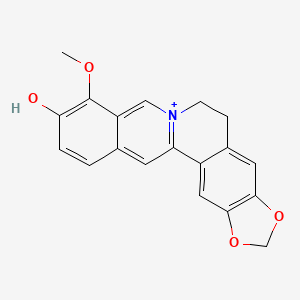

![1-(1-Naphthalenyl)-3-[3-(1-pyrrolidinyl)propyl]urea](/img/structure/B1230416.png)

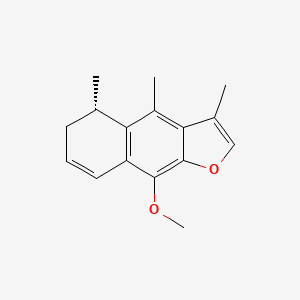

![N-(5-chloro-2,4-dimethoxyphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B1230418.png)

![N-(2-chlorophenyl)-4-[[(2-methoxy-4-nitroanilino)-sulfanylidenemethyl]hydrazo]-4-oxobutanamide](/img/structure/B1230422.png)